1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione
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Overview
Description
1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione is a fluorinated organic compound. It is characterized by the presence of a nonafluorobutane sulfonyl group attached to a pyrrolidine-2,5-dione structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of nonafluorobutanesulfonyl fluoride with pyrrolidine-2,5-dione. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Nonafluorobutanesulfonyl fluoride+Pyrrolidine-2,5-dione→this compound
Industrial Production Methods
On an industrial scale, the production of this compound involves the anodic fluorination of sulfolene, followed by the reaction with pyrrolidine-2,5-dione. The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The nonafluorobutane sulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alcohols yield nonafluorobutanesulfonate esters .
Scientific Research Applications
1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a sulfonylation reagent to introduce sulfonyl groups into organic molecules.
Biology: The compound is utilized in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione involves the interaction of the nonafluorobutane sulfonyl group with various molecular targets. The compound acts as a strong electrophile, facilitating nucleophilic substitution reactions. The electron-withdrawing nature of the nonafluorobutane group enhances the reactivity of the compound, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Nonafluorobutanesulfonyl fluoride: This compound is similar in structure and reactivity, often used as a precursor in the synthesis of 1-[(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)oxy]pyrrolidine-2,5-dione.
Perfluorobutanesulfonimide: Another fluorinated compound with similar applications in organic synthesis.
Perfluoro-1-butanesulfonyl fluoride: Used in similar sulfonylation reactions.
Uniqueness
This compound is unique due to the presence of both the nonafluorobutane sulfonyl group and the pyrrolidine-2,5-dione structure. This combination imparts distinct chemical properties, making it highly reactive and versatile in various applications.
Properties
CAS No. |
252937-66-9 |
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Molecular Formula |
C8H4F9NO5S |
Molecular Weight |
397.17 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C8H4F9NO5S/c9-5(10,7(13,14)15)6(11,12)8(16,17)24(21,22)23-18-3(19)1-2-4(18)20/h1-2H2 |
InChI Key |
YUOCJTKDRNYTFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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